molecular formula C11H8N2O2S2 B14368770 2-[(4-Nitrophenyl)disulfanyl]pyridine CAS No. 91933-69-6

2-[(4-Nitrophenyl)disulfanyl]pyridine

Cat. No.: B14368770
CAS No.: 91933-69-6
M. Wt: 264.3 g/mol
InChI Key: APSZXPLSHXTBAB-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]pyridine (CAS: 73322-01-7) is a sulfur-containing heterocyclic compound featuring a pyridine ring linked via a sulfanyl (-S-) group to a 4-nitrophenyl moiety. Its molecular formula is C₁₁H₈N₂O₂S, with a molecular weight of 232.26 g/mol . The compound is synthesized via transition-metal-free methods under base- and visible-light-promoted conditions, aligning with green chemistry principles .

Properties

CAS No.

91933-69-6

Molecular Formula

C11H8N2O2S2

Molecular Weight

264.3 g/mol

IUPAC Name

2-[(4-nitrophenyl)disulfanyl]pyridine

InChI

InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H

InChI Key

APSZXPLSHXTBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.

    Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyridine Thioethers

The following compounds share the pyridine-thioether backbone but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Feature
2-[(4-Nitrophenyl)sulfanyl]pyridine C₁₁H₈N₂O₂S 232.26 4-Nitro Pyridine + 4-nitrophenyl via -S-
2-(p-Tolylthio)pyridine C₁₂H₁₁NS 201.28 4-Methyl Pyridine + p-tolyl via -S-
2-((4-Trifluoromethyl)phenylthio)pyridine C₁₂H₈F₃NS 255.26 4-Trifluoromethyl Electron-deficient CF₃ group
2-((4-Fluorophenyl)thio)pyridine C₁₁H₈FNS 205.25 4-Fluoro Halogen substituent
2-(4-Nitrophenyl)pyridine C₁₁H₈N₂O₂ 200.19 None (direct bond) Pyridine + 4-nitrophenyl via C-C

Key Observations :

  • Electron Effects : The nitro group in 2-[(4-Nitrophenyl)sulfanyl]pyridine enhances electrophilicity compared to electron-donating groups (e.g., methyl in p-tolylthio derivatives) .
  • Molecular Weight : The sulfanyl group increases molecular weight by ~32 g/mol compared to the direct C-C-linked analogue (2-(4-Nitrophenyl)pyridine) .
  • Synthesis : All thioethers in this category are synthesized under transition-metal-free conditions, but yields and reaction times vary with substituent electronic properties .

Functional Analogues: Sulfur-Containing Heterocycles

1,3,4-Thiadiazole Derivatives

Compounds like 2-[(4-nitrophenyl)methylsulfanyl]pyridine (CID: 677063, C₁₂H₁₀N₂O₂S, MW: 246.28 g/mol) feature a benzyl-sulfanyl linkage instead of a direct phenyl-sulfanyl bond. This structural variation increases hydrophobicity and alters metabolic stability .

Zinc(II) Complexes

Physicochemical Data

Property 2-[(4-Nitrophenyl)sulfanyl]pyridine 2-(4-Nitrophenyl)pyridine 2-[(4-Nitrobenzyl)sulfanyl]pyridine
Molecular Weight (g/mol) 232.26 200.19 246.28
Melting Point Not reported Not reported Not reported
Solubility Likely low (nitro group) Moderate (polarity) Low (increased hydrophobicity)

Notes:

  • Melting points for pyridine thioethers are sparsely reported in the provided evidence.
  • The nitro group reduces solubility in polar solvents due to its electron-withdrawing nature.

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